2-Methyldecalin

概要

説明

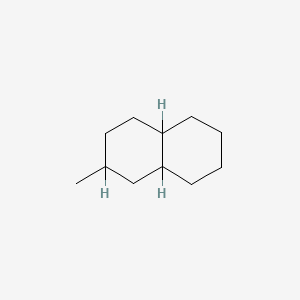

It is a colorless to light yellow liquid with a distinct odor . This compound is a derivative of decalin, which consists of two fused cyclohexane rings.

準備方法

2-Methyldecalin can be synthesized through the hydrogenation of naphthalene in the presence of a catalyst . This process involves the addition of hydrogen to naphthalene, resulting in the formation of decahydronaphthalene, which can then be methylated to produce this compound. Industrial production methods typically involve the use of high-pressure hydrogenation reactors and metal catalysts such as nickel or palladium .

化学反応の分析

2-Methyldecalin undergoes various chemical reactions, including:

Substitution: Halogenation reactions can introduce halogen atoms into the compound using reagents like chlorine or bromine under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Chemical Synthesis

Alkyl Decalin Isomers as Precursors

2-Methyldecalin serves as a valuable precursor in organic synthesis, particularly in the production of complex organic molecules. Its structural properties allow it to participate in various chemical reactions, including Diels-Alder reactions, which are pivotal in forming cyclic compounds. The compound's ability to undergo transformations makes it an essential building block in synthesizing pharmaceuticals and agrochemicals .

Biomarkers in Petroleum Geochemistry

In petroleum geochemistry, this compound is recognized as a potential biomarker. Its presence can provide insights into the source and age of petroleum deposits. Studies have shown that alkyl decalin isomers can help trace geological processes and environmental conditions during the formation of fossil fuels .

Biological Activities

Antimicrobial Properties

Recent investigations into the biological activities of decalin derivatives, including this compound, have highlighted their potential antimicrobial effects. For instance, certain decalin compounds exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. This property positions this compound as a candidate for further research in developing new antimicrobial agents .

Phytochemical Investigations

Phytochemical studies have revealed that compounds related to this compound can be extracted from various plant sources. These extracts have shown promising biological activities, which could be harnessed for therapeutic uses. For example, some decalin derivatives have demonstrated anticancer properties and potential immunosuppressive effects .

Case Studies

作用機序

The mechanism of action of 2-Methyldecalin involves its interaction with molecular targets through adsorption and chemical reactions. For instance, in chemosensor applications, it adsorbs onto nanosheets, altering their electronic properties and enabling the detection of volatile organic compounds . The specific molecular pathways and targets depend on the application and the environment in which the compound is used.

類似化合物との比較

2-Methyldecalin is similar to other decalin derivatives, such as:

cis-Decalin: A stereoisomer with a different spatial arrangement of hydrogen atoms at the ring junctions.

trans-Decalin: Another stereoisomer with a more stable and flatter structure compared to cis-Decalin.

The uniqueness of this compound lies in its methyl group, which can influence its chemical reactivity and physical properties compared to its non-methylated counterparts .

生物活性

2-Methyldecalin, a bicyclic compound belonging to the decalin family, is characterized by its unique structure which includes a methyl group at the second carbon of the decalin ring. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding the biological activity of this compound can provide insights into its applications in pharmaceuticals and natural product chemistry.

Chemical Structure

The chemical formula for this compound is , and it features a bicyclic structure that can exist in multiple stereoisomeric forms. The presence of the methyl group at the second position influences both the physical properties and biological activities of the compound.

Antimicrobial Properties

Research indicates that compounds with a decalin structure, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of decalin derivatives against various bacterial strains, suggesting that modifications on the decalin framework can enhance their antibacterial properties. For instance, certain derivatives demonstrated inhibition against Staphylococcus aureus and Escherichia coli at low concentrations .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, one study reported that specific derivatives of decalin exhibited cytotoxic effects on human breast cancer cells, leading to a reduction in cell viability .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines and pathways, thus providing therapeutic benefits in inflammatory diseases .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated that:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These findings suggest that this compound possesses significant antibacterial activity, particularly against gram-positive bacteria.

Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

At higher concentrations, the compound significantly reduced cell viability, indicating potential as an anticancer agent.

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into bacterial membranes, leading to disruption and cell lysis.

- Apoptosis Induction : In cancer cells, it activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Cytokine Modulation : It may inhibit the expression of inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects.

特性

IUPAC Name |

2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20/c1-9-6-7-10-4-2-3-5-11(10)8-9/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREARFRXIFVLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CCCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873314 | |

| Record name | Decahydro-2-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2958-76-1, 14398-71-1 | |

| Record name | 2-Methyldecalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2958-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, decahydro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, decahydro-2-methyl-, (2alpha,4aalpha,8abeta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014398711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decahydro-2-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。